(2-chloro-6-(trifluoromethyl)phenyl)(4-fluoro-3-iodo-1H-indazol-1-yl)methanone
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Overview
Description
(2-chloro-6-(trifluoromethyl)phenyl)(4-fluoro-3-iodo-1H-indazol-1-yl)methanone is a synthetic organic compound with potential applications in pharmaceuticals and scientific research. It features a complex structure with multiple functional groups, including chloro, trifluoromethyl, fluoro, and iodo substituents, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6-(trifluoromethyl)phenyl)(4-fluoro-3-iodo-1H-indazol-1-yl)methanone typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones.
Introduction of Halogen Substituents: Halogenation reactions are used to introduce the chloro, fluoro, and iodo substituents. These reactions often require specific halogenating agents and conditions.
Coupling Reactions: The final step involves coupling the indazole core with the (2-chloro-6-(trifluoromethyl)phenyl) group using cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-6-(trifluoromethyl)phenyl)(4-fluoro-3-iodo-1H-indazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Halogen substituents can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like amines or ethers.
Scientific Research Applications
(2-chloro-6-(trifluoromethyl)phenyl)(4-fluoro-3-iodo-1H-indazol-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-chloro-6-(trifluoromethyl)phenyl)(4-fluoro-3-iodo-1H-indazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This can lead to a range of biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(2-chloro-6-(trifluoromethyl)phenyl)(3-iodo-1H-indazol-1-yl)methanone: Similar structure but lacks the fluoro substituent.
(2-chloro-6-(trifluoromethyl)phenyl)(4-fluoro-1H-indazol-1-yl)methanone: Similar structure but lacks the iodo substituent.
Uniqueness
The presence of both fluoro and iodo substituents in (2-chloro-6-(trifluoromethyl)phenyl)(4-fluoro-3-iodo-1H-indazol-1-yl)methanone makes it unique compared to its analogs
Properties
Molecular Formula |
C15H6ClF4IN2O |
---|---|
Molecular Weight |
468.57 g/mol |
IUPAC Name |
[2-chloro-6-(trifluoromethyl)phenyl]-(4-fluoro-3-iodoindazol-1-yl)methanone |
InChI |
InChI=1S/C15H6ClF4IN2O/c16-8-4-1-3-7(15(18,19)20)11(8)14(24)23-10-6-2-5-9(17)12(10)13(21)22-23/h1-6H |
InChI Key |
QKLLDOUBOKOUSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N2C3=C(C(=CC=C3)F)C(=N2)I)C(F)(F)F |
Origin of Product |
United States |
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